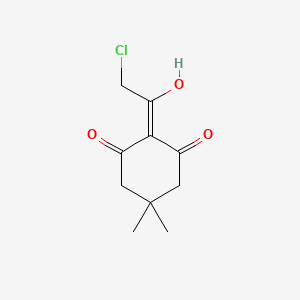
2-(2-Chloro-1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a cyclohexene ring with a ketone group, a chloroacetyl group, and a hydroxyl group. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-Cyclohexen-1-one with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound often involves catalytic oxidation of cyclohexene, followed by subsequent reactions to introduce the chloroacetyl and hydroxyl groups. The use of vanadium catalysts and hydrogen peroxide is common in the oxidation step .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of fragrances and other fine chemicals.
Mécanisme D'action
The mechanism by which 2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- exerts its effects involves interactions with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the chloroacetyl group can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that modulate biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the chloroacetyl and hydroxyl groups.
2-Cyclopenten-1-one: A structurally similar compound with a five-membered ring.
3-Methyl-2-cyclohexenone: A methyl-substituted analog.
Uniqueness
2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- is unique due to the presence of both chloroacetyl and hydroxyl groups, which confer distinct reactivity and potential biological activities compared to its analogs .
Propriétés
Numéro CAS |
99483-06-4 |
|---|---|
Formule moléculaire |
C10H13ClO3 |
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
2-(2-chloro-1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H13ClO3/c1-10(2)3-6(12)9(7(13)4-10)8(14)5-11/h14H,3-5H2,1-2H3 |
Clé InChI |
OKDUSWQVYVZEDC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(=C(CCl)O)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13946606.png)
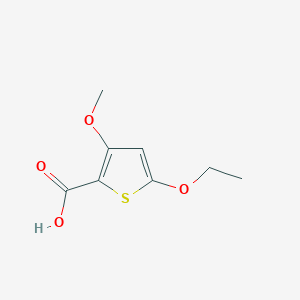
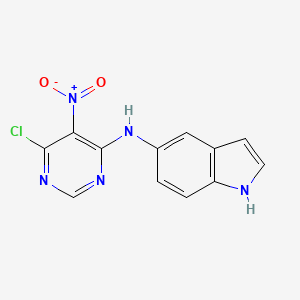
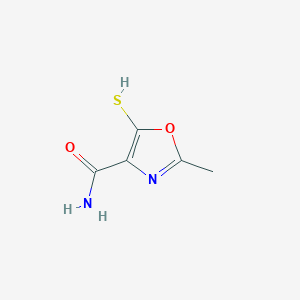
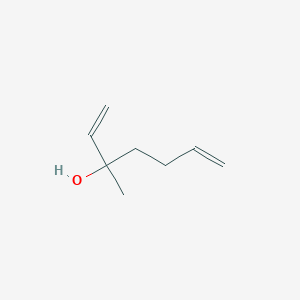
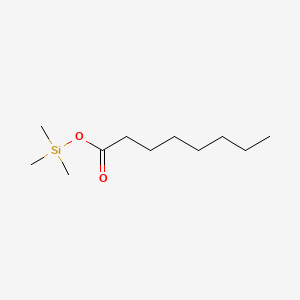
![2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine](/img/structure/B13946630.png)
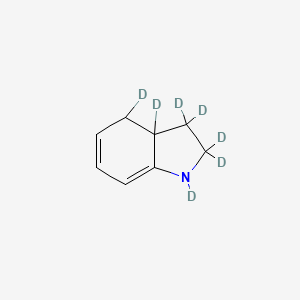
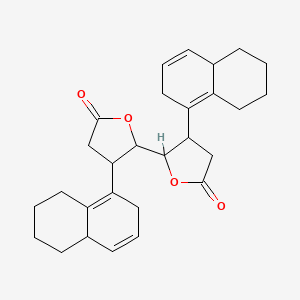
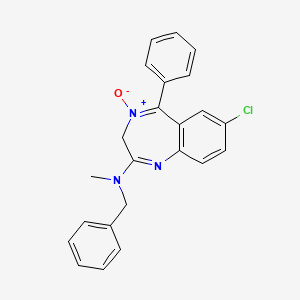

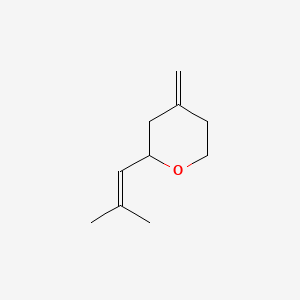
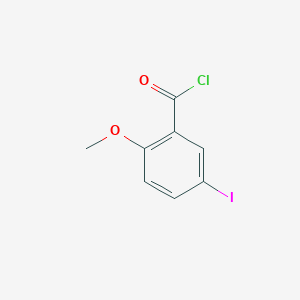
![5-Hydroxybenzo[f]quinolin-6(4H)-one](/img/structure/B13946679.png)
